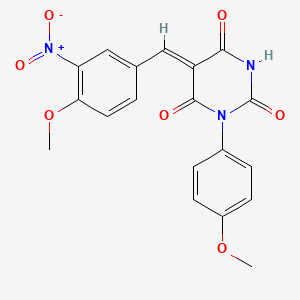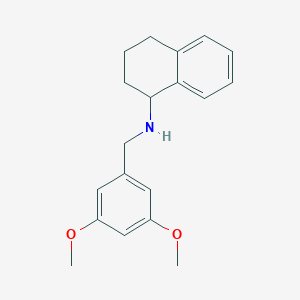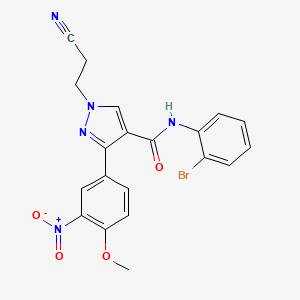![molecular formula C22H26N2O3 B4926913 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide, also known as BEB-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEB-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which plays a critical role in the survival and proliferation of cancer cells.
Mécanisme D'action
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic activity. BCL-2 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis by controlling the permeability of the mitochondrial membrane. Overexpression of BCL-2 in cancer cells leads to the inhibition of apoptosis, allowing cancer cells to survive and proliferate. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide disrupts the interaction between BCL-2 and its pro-apoptotic partners, such as BAX and BAK, leading to the activation of the mitochondrial apoptosis pathway.
Biochemical and Physiological Effects
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition to its anti-cancer activity, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have anti-inflammatory effects. A study by Zhang et al. (2019) demonstrated that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is its high selectivity for BCL-2, which minimizes off-target effects. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments. It is a relatively new compound, and its synthesis requires expertise in organic chemistry. In addition, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is not yet commercially available, which may limit its accessibility for research purposes.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. One area of interest is the development of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Furthermore, the potential applications of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide in the treatment of inflammatory diseases warrant further investigation. Finally, the development of biomarkers for predicting the response to 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide treatment could improve patient selection and treatment outcomes.
Conclusion
In conclusion, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is a novel compound with promising applications in cancer research. Its selective inhibition of BCL-2 makes it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells, and it also has anti-inflammatory effects. While 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments, its potential future directions for research make it an exciting area of study.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the key intermediate, 4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide, which is then subjected to a series of reactions to obtain the final product, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been described in detail in a research article published by Wang et al. (2017).
Applications De Recherche Scientifique
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can selectively inhibit the activity of BCL-2, which is overexpressed in many types of cancer cells. Inhibition of BCL-2 by 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide leads to apoptosis or programmed cell death of cancer cells, making it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-15-27-19-13-11-18(12-14-19)21(25)24-20(22(26)23-4-2)16-17-9-7-6-8-10-17/h6-14,16H,3-5,15H2,1-2H3,(H,23,26)(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKKLPVMQLCET-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)



![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)


